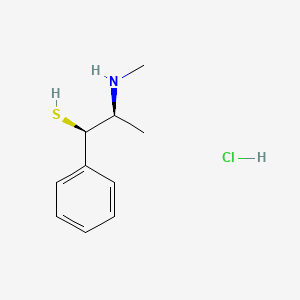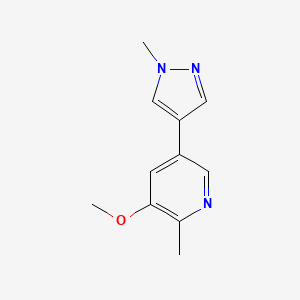
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a pyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-methoxy-2-methylpyridine with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents such as sodium borohydride.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-hydroxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine.
Reduction: 3-methoxy-2-methyl-5-(1-methyl-1H-pyrazolin-4-yl)pyridine.
Substitution: 3-methoxy-2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyrazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methoxy-2-methyl-5-(1H-pyrazol-4-yl)pyridine: Lacks the methyl group on the pyrazole ring.
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-3-yl)pyridine: The pyrazole ring is attached at a different position.
3-methoxy-2-methyl-5-(1H-pyrazol-5-yl)pyridine: Lacks the methyl group on the pyrazole ring and has a different substitution pattern.
Uniqueness
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, methyl group, and pyrazolyl group in specific positions allows for unique interactions with biological targets and distinct chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
1175758-65-2 |
|---|---|
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-methoxy-2-methyl-5-(1-methylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C11H13N3O/c1-8-11(15-3)4-9(5-12-8)10-6-13-14(2)7-10/h4-7H,1-3H3 |
InChI-Schlüssel |
VDDMPIHMSAUKMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C2=CN(N=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


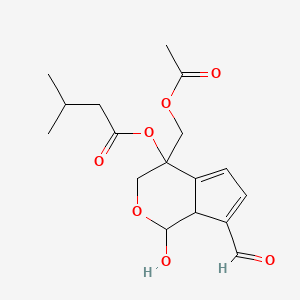
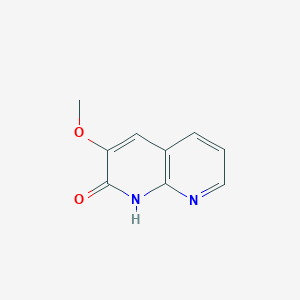
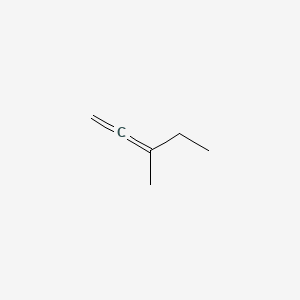
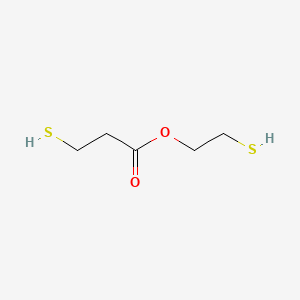
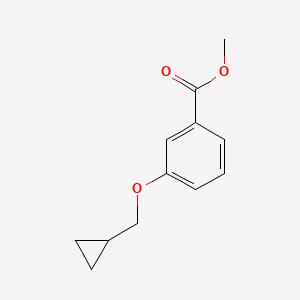
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
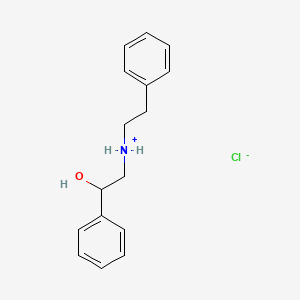

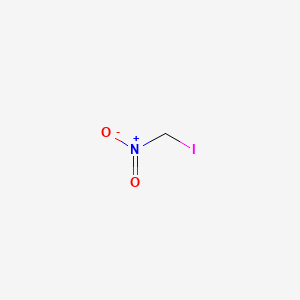
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
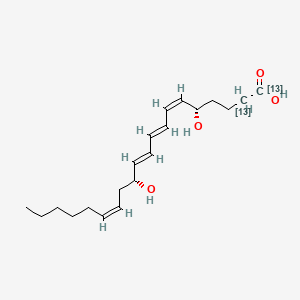
![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
